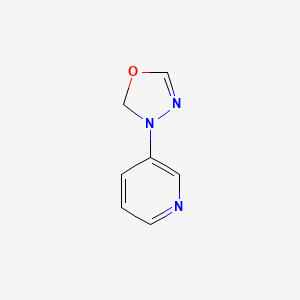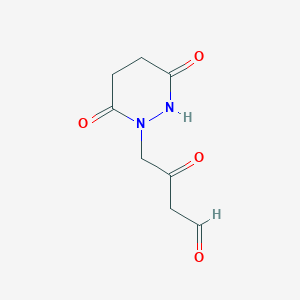![molecular formula C7H7N3O B13108321 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one CAS No. 625105-36-4](/img/structure/B13108321.png)
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one involves the condensation of 6-amino-1,3-dimethyluracil with Mannich bases. The Mannich reaction typically uses formaldehyde and a secondary amine under acidic conditions . Another approach involves the cyclization of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or microwave-assisted synthesis, optimizing reaction conditions to achieve high yields and purity. The use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: Autocatalytic photoinduced oxidative dehydrogenation to form C5–C6 unsaturated systems.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Irradiation at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of C5–C6 unsaturated compounds with higher biological activity.
Substitution: Formation of substituted pyridopyrimidines with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a scaffold for the development of new chemical entities with diverse biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in the context of its antitubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial growth and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidine-4(1H)-ones: These compounds share a similar fused ring system but differ in the position of functional groups and overall reactivity.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds have a pyrrole ring fused to the pyrimidine ring and exhibit different biological activities.
Substituted pyrimidines: Various substituted pyrimidines have been developed as potent anticancer agents, highlighting the versatility of the pyrimidine scaffold.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
625105-36-4 |
|---|---|
Fórmula molecular |
C7H7N3O |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
7,8-dihydro-6H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O/c11-6-1-2-9-7-5(6)3-8-4-10-7/h3-4H,1-2H2,(H,8,9,10) |
Clave InChI |
JQXOIVBGGROGRY-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC=NC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)



![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)



![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)




![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)
